

In-Depth Technical Guide: PROTAC ER Degradar-15 (Compound 40)

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Compound of Interest

Compound Name: PROTAC ER Degradar-15

Cat. No.: B15544928

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PROTAC ER Degradar-15**, also identified as Compound 40. The information presented is collated from the primary scientific literature, focusing on key data and experimental methodologies to support further research and development in the field of targeted protein degradation.

Chemical Structure and Properties

PROTAC ER Degradar-15 (Compound 40) is a novel, orally bioavailable selective estrogen receptor degrader (SERD). It was developed through the structure-based optimization of the lead compound LSZ102, with the key modification being the replacement of a 6-hydroxybenzothiophene moiety with a 6H-thieno[2,3-e]indazole group. This alteration, coupled with modifications to the acrylic acid degron, resulted in a compound with significantly improved pharmacological properties.^[1]

Chemical Structure:

(The specific chemical structure of Compound 40 is proprietary to the publishing research entity and is detailed in the referenced scientific publication. For research and development purposes, direct consultation of the source article is recommended.)

Physicochemical Properties:

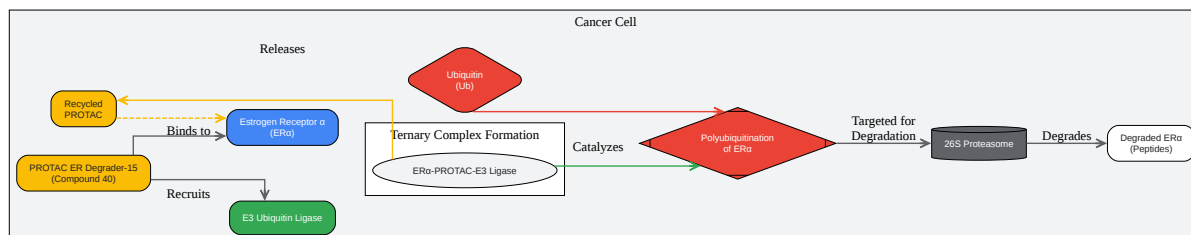
A summary of the key physicochemical properties of **PROTAC ER Degradar-15** (Compound 40) is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₂ F ₂ N ₄ O ₄ S	[1]
Molecular Weight	586.66 g/mol	[1]
Solubility	Data not publicly available	
LogP	Data not publicly available	

Mechanism of Action: Targeted Degradation of Estrogen Receptor α (ER α)

PROTAC ER Degradar-15 functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to the estrogen receptor α (ER α) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ER α , marking it for degradation by the proteasome. This mechanism of action leads to the effective elimination of the ER α protein from cancer cells, a key driver in the majority of breast cancers.

The signaling pathway illustrating the mechanism of action is depicted below:



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Caption: Mechanism of ER α degradation by **PROTAC ER Degradator-15**.

Biological Activity and Efficacy

PROTAC ER Degradator-15 (Compound 40) has demonstrated potent and robust biological activity in preclinical studies, including in models of endocrine-resistant breast cancer.

In Vitro Efficacy

The compound exhibits potent growth inhibition of both wild-type and tamoxifen-resistant ER α -positive breast cancer cell lines. Furthermore, it induces potent degradation of the ER α protein in these cells.

Table of In Vitro Activity:

Cell Line	Assay Type	Metric	Value (nM)	Reference
MCF-7 (wild-type)	Cell Growth Inhibition	IC ₅₀	0.25	[1]
MCF-7 (tamoxifen-resistant)	Cell Growth Inhibition	IC ₅₀	0.31	[1]
T-47D	Cell Growth Inhibition	IC ₅₀	0.19	[1]
MCF-7	ER α Degradation	DC ₅₀	0.15	[1]

In Vivo Efficacy

In a mouse xenograft model using MCF-7 breast cancer cells, orally administered **PROTAC ER Degradar-15** (Compound 40) demonstrated robust antitumor efficacy.

Table of In Vivo Antitumor Efficacy:

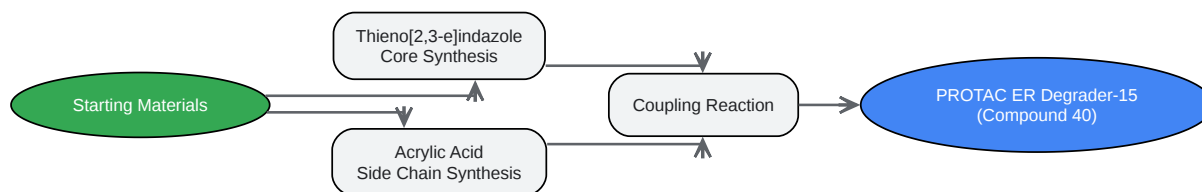
Animal Model	Dosing	Tumor Growth Inhibition (%)	Reference
MCF-7 Xenograft	10 mg/kg, p.o., q.d.	95	[1]
MCF-7 Xenograft	30 mg/kg, p.o., q.d.	105	[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the characterization of **PROTAC ER Degradar-15** (Compound 40).

Synthesis of PROTAC ER Degradar-15 (Compound 40)

The synthesis of Compound 40 is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthetic route including reagents and reaction conditions, please refer to the supporting information of the primary publication.[1]



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Caption: Generalized synthetic workflow for Compound 40.

ER α Degradation Assay (Western Blot)

Objective: To quantify the degradation of ER α protein in cancer cells following treatment with **PROTAC ER Degradier-15**.

Protocol:

- Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with varying concentrations of Compound 40 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ER α , followed by incubation with a horseradish peroxidase (HRP)-conjugated

secondary antibody. A loading control, such as β -actin or GAPDH, is also probed to ensure equal protein loading.

- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** The intensity of the ER α band is quantified and normalized to the loading control to determine the percentage of ER α degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of **PROTAC ER Degradator-15** on the viability of cancer cells.

Protocol:

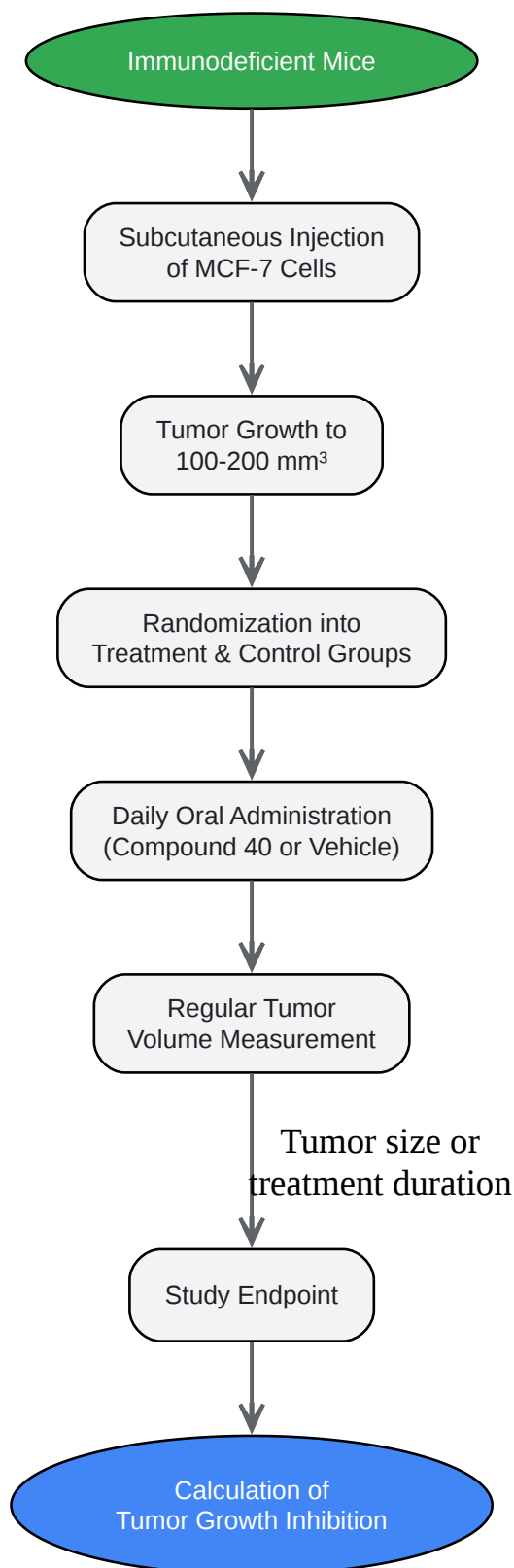
- **Cell Seeding:** Cells (e.g., MCF-7, T-47D) are seeded in 96-well plates at a suitable density.
- **Compound Treatment:** After 24 hours, cells are treated with a serial dilution of Compound 40.
- **Incubation:** The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
- **Assay:** The CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
- **Luminescence Measurement:** After a brief incubation to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
- **Data Analysis:** The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the antitumor activity of orally administered **PROTAC ER Degradator-15** in a mouse model of breast cancer.

Protocol:

- Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
- Tumor Implantation: MCF-7 cells are subcutaneously injected into the flank of each mouse. An estrogen pellet is typically implanted to support tumor growth.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
- Drug Administration: **PROTAC ER Degradar-15** is administered orally (p.o.) once daily (q.d.) at specified doses. The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.



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Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

PROTAC ER Degradar-15 (Compound 40) is a highly potent and orally bioavailable selective estrogen receptor degrader with a promising preclinical profile. Its robust in vitro and in vivo activity against ER α -positive breast cancer, including tamoxifen-resistant models, highlights its potential as a next-generation endocrine therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and build upon these significant findings in the field of targeted protein degradation.

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References

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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